Basicity Superiority: DEED pKa 11.06 vs. TMEDA pKa 8.97 — A 123-Fold Difference in Proton Affinity
N,N'-Diethylethylenediamine exhibits a measured pKa dissociation constant of 11.06 , making it substantially more basic than N,N,N',N'-tetramethylethylenediamine (TMEDA), which has a reported pKa of 8.97 [1]. The ΔpKa of +2.09 corresponds to a ~123-fold higher equilibrium constant for proton acceptance by DEED. DEED is also more basic than the parent ethylenediamine (EDA, pKa₁ = 10.712 at 0 °C ) and N,N'-dimethylethylenediamine (DMEDA, predicted pKa = 10.54±0.10 ). This ordering is consistent with the electron-donating inductive effect of ethyl vs. methyl substituents on the secondary amine nitrogen.
| Evidence Dimension | Basicity (conjugate acid pKa) |
|---|---|
| Target Compound Data | pKa = 11.06 (experimental, Parchem) |
| Comparator Or Baseline | TMEDA: pKa = 8.97; EDA: pKa₁ = 10.712 (0 °C); DMEDA: pKa = 10.54±0.10 (predicted) |
| Quantified Difference | ΔpKa (DEED − TMEDA) = +2.09 (~123× higher proton affinity); ΔpKa (DEED − DMEDA) ≈ +0.5 |
| Conditions | Experimental pKa of DEED from Parchem specification sheet; TMEDA pKa from standard reference data (Wikipedia/Wikiwand); EDA pKa from CRC-derived values at 0 °C; DMEDA pKa from predicted values (CookeChem/ChemicalBook). Note: measurement temperatures and methods may not be fully harmonized across sources. |
Why This Matters
For applications where amine basicity governs reactivity—such as acid scavenging, proton-transfer catalysis, or pH-dependent metal coordination—the 123-fold higher proton affinity of DEED vs. TMEDA directly translates into distinct solution speciation and reaction kinetics, making generic substitution chemically unsound.
- [1] Tetramethylethylenediamine (TMEDA). Acidity (pKa): 8.97. Wikipedia / Wikiwan d / ptable.com. View Source
